11-Dodecenoic acid
Overview
Description
11-Dodecenoic acid, also known as 11-lauroleic acid, is a medium-chain fatty acid with the molecular formula C₁₂H₂₂O₂. It is characterized by an aliphatic tail containing twelve carbon atoms and a single double bond at the eleventh position. This compound is a colorless liquid with a fatty, citrusy aroma and is part of the broader class of unsaturated fatty acids .
Mechanism of Action
- 11-Dodecenoic acid belongs to the class of medium-chain fatty acids . These fatty acids have an aliphatic tail containing 12 carbon atoms .
- While the exact primary targets remain unclear, it is speculated that this compound affects cell membranes . It may enhance membrane fluidity and reduce permeability to specific molecules .
Target of Action
Biochemical Analysis
Biochemical Properties
It is known to be a medium-chain fatty acid
Cellular Effects
Research has shown that 11-Dodecenoic acid plays a role in the progression of non-alcoholic steatohepatitis (NASH). It has been found that increasing the level of this compound inhibits the occurrence of ferroptosis, a form of regulated cell death . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can prevent ferroptosis in hepatocytes when added to cells where the protein Perilipin5 has been knocked down . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a medium-chain fatty acid, it is likely involved in fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Dodecenoic acid can be synthesized through various chemical processes. One common method involves the bromination of dodecanoic acid followed by dehydrohalogenation. The process begins with the addition of bromine to dodecanoic acid in the presence of phosphorus trichloride, followed by heating and stirring. The resultant bromo acid is then treated with potassium tert-butoxide in tert-butyl alcohol to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable resources. For instance, a multi-enzymatic cascade can be designed for the production of dodecanedioic acid from linoleic acid. This eco-friendly process utilizes enzymes such as lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase, co-expressed in Escherichia coli, to achieve high yields .
Chemical Reactions Analysis
11-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid, a dicarboxylic acid with significant industrial applications.
Reduction: The double bond in this compound can be reduced to form dodecanoic acid.
Substitution: The compound can undergo halogenation, where the double bond reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanoic acid.
Substitution: Halogenated dodecenoic acids.
Scientific Research Applications
11-Dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research explores its potential therapeutic effects in neurological disorders and cancer treatment.
Industry: It is used in the production of detergents, lubricants, and plasticizers.
Comparison with Similar Compounds
11-Dodecenoic acid can be compared with other medium-chain fatty acids such as:
Dodecanoic acid: Lacks the double bond present in this compound, making it more saturated.
9-Dodecenoic acid: Has a double bond at the ninth position, resulting in different chemical properties and reactivity.
7-Oxo-11-Dodecenoic acid: Contains an additional keto group, which significantly alters its chemical behavior and applications.
Uniqueness: The presence of the double bond at the eleventh position in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
dodec-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZPOFFXKUVNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215729 | |
Record name | 11-Dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty, citrusy aroma | |
Record name | 11-Dodecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |
Record name | 11-Dodecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.897 | |
Record name | 11-Dodecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65423-25-8 | |
Record name | 11-Dodecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Dodecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-DODECENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11-Dodecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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